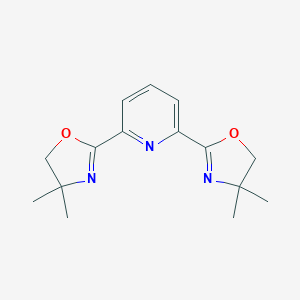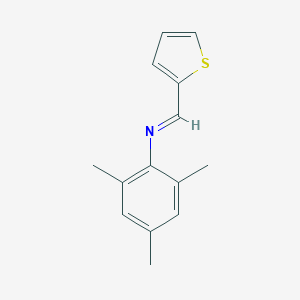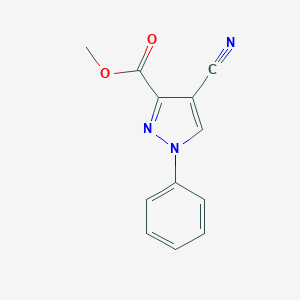
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile, also known as CPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPC belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile may act by inhibiting various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit antinociceptive effects, reducing pain perception in animal models.
实验室实验的优点和局限性
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been found to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for research on 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. One area of interest is the development of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and to explore its potential applications in other areas of scientific research.
合成方法
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile can be synthesized by the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and ethyl cyanoacetate in the presence of sodium ethoxide. The reaction proceeds via a one-pot three-component reaction and yields 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile as a yellow crystalline solid.
科学研究应用
4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
属性
分子式 |
C24H16ClN3 |
|---|---|
分子量 |
381.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-phenyl-5-[(E)-2-phenylethenyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C24H16ClN3/c25-20-14-12-19(13-15-20)24-22(16-11-18-7-3-1-4-8-18)27-28(23(24)17-26)21-9-5-2-6-10-21/h1-16H/b16-11+ |
InChI 键 |
NRQRLVMIYBBTLJ-LFIBNONCSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)